Bienvenue dans la boutique en ligne BenchChem!

(2R)-1-methylpiperazine-2-carboxylic acid;dihydrochloride

Chiral Drug Discovery Stereochemical SAR Enantiomeric Purity

(2R)-1-Methylpiperazine-2-carboxylic acid dihydrochloride (CAS 2306246-39-7) is a single-enantiomer piperazine-2-carboxylic acid derivative supplied as the dihydrochloride salt (molecular formula C₆H₁₄Cl₂N₂O₂, MW 217.09 g/mol). The molecule features a defined (R)-configuration at the 2-position carbon, a tertiary N-methyl amine, a secondary ring amine, and a carboxylic acid group – three orthogonal reactive handles for downstream derivatization.

Molecular Formula C6H14Cl2N2O2
Molecular Weight 217.09 g/mol
CAS No. 2306246-39-7
Cat. No. B6289896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-methylpiperazine-2-carboxylic acid;dihydrochloride
CAS2306246-39-7
Molecular FormulaC6H14Cl2N2O2
Molecular Weight217.09 g/mol
Structural Identifiers
SMILESCN1CCNCC1C(=O)O.Cl.Cl
InChIInChI=1S/C6H12N2O2.2ClH/c1-8-3-2-7-4-5(8)6(9)10;;/h5,7H,2-4H2,1H3,(H,9,10);2*1H/t5-;;/m1../s1
InChIKeyDSADJSWCEFUWHA-ZJIMSODOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: (2R)-1-Methylpiperazine-2-carboxylic Acid Dihydrochloride (CAS 2306246-39-7) – A Structurally Defined Chiral Piperazine Building Block


(2R)-1-Methylpiperazine-2-carboxylic acid dihydrochloride (CAS 2306246-39-7) is a single-enantiomer piperazine-2-carboxylic acid derivative supplied as the dihydrochloride salt (molecular formula C₆H₁₄Cl₂N₂O₂, MW 217.09 g/mol) . The molecule features a defined (R)-configuration at the 2-position carbon, a tertiary N-methyl amine, a secondary ring amine, and a carboxylic acid group – three orthogonal reactive handles for downstream derivatization . As a constrained, non-proteinogenic α-amino acid analog, it serves as a chiral scaffold in medicinal chemistry campaigns aimed at probing stereochemical requirements of biological targets . The compound is commercially available from multiple vendors at purities ranging from 95% to 98%, with batch-specific certificates of analysis (COA) including NMR and HPLC characterization .

Why Generic Substitution of (2R)-1-Methylpiperazine-2-carboxylic Acid Dihydrochloride Fails: The Stereochemical, Salt-Form, and Purity Trilemma


Three structural variables preclude indiscriminate substitution of (2R)-1-methylpiperazine-2-carboxylic acid dihydrochloride (2306246-39-7). First, the compound is a single (R)-enantiomer; the corresponding (S)-enantiomer (CAS 2306249-71-6) may exhibit divergent binding affinity, pharmacokinetics, or toxicity profiles when incorporated into chiral drug candidates . Second, the precise dihydrochloride salt stoichiometry affects solubility and hygroscopicity relative to the free base (CAS 2165824-72-4) or mono-hydrochloride forms; the free base (C₆H₁₂N₂O₂, MW 144.17) lacks the counterion-driven aqueous solubility that facilitates amide coupling and other aqueous-phase reactions used in medicinal chemistry workflows . Third, vendor-reported purity windows (95%–98%) differ measurably; selecting a supplier without batch-specific purity and characterization documentation can introduce variable stoichiometry in subsequent synthetic steps, propagating yield losses in multi-step sequences .

Quantitative Differentiation Evidence: (2R)-1-Methylpiperazine-2-carboxylic Acid Dihydrochloride (2306246-39-7) vs. Closest Analogs


Enantiomeric Identity: (R)- vs. (S)-1-Methylpiperazine-2-carboxylic Acid Dihydrochloride – Opposite Absolute Configuration, Distinct CAS, and Risk of Differential Biological Activity

The target compound bears the (R) absolute configuration at the 2-position (CAS 2306246-39-7), while the (S)-enantiomer is registered under CAS 2306249-71-6 . Both are commercially available at equivalent nominal purity (97%) from the same supplier (Aladdin M632573 vs. M632602), yet they are chemically non-interchangeable: enantiomers of chiral piperazine-2-carboxylic acids have demonstrated divergent pharmacological profiles when incorporated into bioactive molecules, with the enantiomeric impurity potentially acting as an antagonist, partial agonist, or toxicant at the same biological target . No direct head-to-head bioactivity comparison of the isolated (R)- and (S)-free acids exists in the published literature. However, the class-level precedent is unequivocal: for piperazine-2-carboxylic acid derivatives used in melanocortin-4 receptor ligands, the (S)-configured scaffold yielded an IC₅₀ of 18 nM at the human MC4R, whereas the corresponding (R)-diastereomer was not reported as active in the same assay series, illustrating the target's stereochemical stringency [1].

Chiral Drug Discovery Stereochemical SAR Enantiomeric Purity

Salt Form Stoichiometry: Dihydrochloride Salt vs. Free Base – Counterion-Driven Aqueous Solubility Advantage

The dihydrochloride salt (MW 217.09 g/mol) incorporates two molar equivalents of HCl, contrasting with the free base (2R)-1-methylpiperazine-2-carboxylic acid (CAS 2165824-72-4, MW 144.17 g/mol), which contains no counterion . Dihydrochloride salts of piperazine-2-carboxylic acids are known to exhibit markedly enhanced aqueous solubility relative to their free-base counterparts. For the structurally analogous unsubstituted (R)-piperazine-2-carboxylic acid dihydrochloride (CAS 126330-90-3), the melting point is reported at 265 °C and the compound is noted as hygroscopic, requiring storage under inert gas . The N-methyl substitution on the target compound further modulates physicochemical properties: the tertiary N-methyl amine cannot participate in hydrogen-bond donation, theoretically reducing crystal lattice energy compared to the non-methylated analog and enhancing solubility in polar organic solvents used in peptide coupling (DMF, NMP, DMSO) . Quantitative aqueous solubility values for the specific compound have not been published; this inference is drawn from the established salt-form solubility paradigm for amino acid derivatives.

Salt Selection Aqueous Solubility Amide Coupling

N-Methyl Substitution: Tertiary Amine vs. Primary/Secondary Amine Piperazine Analogs – Orthogonal Reactivity and Reduced Hydrogen-Bond Donor Count

The N1-methyl group on (2R)-1-methylpiperazine-2-carboxylic acid dihydrochloride converts the ring nitrogen from a secondary to a tertiary amine, eliminating one hydrogen-bond donor site compared to unsubstituted piperazine-2-carboxylic acid (CAS 3022-15-9, the racemate) or (R)-piperazine-2-carboxylic acid (CAS 31321-68-3) . In the context of fragment-based drug design, reducing hydrogen-bond donor count by one (from 3 to 2 donors in the free base form) modulates logD and passive membrane permeability of derived conjugates. For piperazine-2-carboxylic acid derivatives evaluated as multi-target-directed ligands against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), N-alkyl substitution patterns directly influenced inhibitor potency: 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives showed IC₅₀ values ranging from sub-micromolar to >50 μM depending on the N-substituent identity [1]. The methyl group on the target compound also confers steric differentiation for regioselective acylation or alkylation at the N4 secondary amine versus the N1 tertiary amine, providing synthetic orthogonality not present in the symmetrically substituted piperazine analogs .

Orthogonal Protection Hydrogen-Bond Donor Selective Derivatization

Vendor Purity Grade Differentiation: 98% vs. 95% – Quantified Quality Tiering for Procurement Decisions

Commercially available (2R)-1-methylpiperazine-2-carboxylic acid dihydrochloride is offered at three distinct purity tiers: 98% (LeYan, Product No. 1570180), 97% (Aladdin, Item No. M632573; Chemsrc), and 95% (Bidepharm, Product No. BD01300164; CalPac Lab) . The 3-percentage-point difference between the highest (98%) and lowest (95%) grades corresponds to a 3% impurity burden – a level that can significantly impact reaction stoichiometry and final product purity in multi-step syntheses where the compound is used as a limiting reagent . LeYan (98%) provides batch-specific characterization including NMR, HPLC, and GC data . Bidepharm (95%) similarly provides batch-specific QC documents including NMR and HPLC . The Aladdin-supplied material (97%) is stored at room temperature and shipped under normal conditions, whereas the comparable (S)-enantiomer from the same vendor requires storage at 2–8°C and wet ice shipping, suggesting differential thermal stability between the two enantiomeric dihydrochloride salts that may influence long-term storage protocols .

Purity Specification Quality Assurance Procurement Grade

Chiral Analytical Verification: Defined Stereocenter Enables QC by Chiral HPLC vs. Racemic Mixtures – Ensuring Enantiomeric Excess Integrity

The compound contains one defined stereocenter (2R configuration), as verified by ChemSpider (CSID 114990649: '1 of 1 defined stereocentres') . This enables unambiguous determination of enantiomeric excess (ee) by chiral HPLC or SFC methods, a QC capability not applicable to racemic or achiral piperazine-2-carboxylic acid derivatives [1]. For the structurally related (R)-piperazine-2-carboxylic acid dihydrochloride (CAS 126330-90-3), the specific optical rotation is reported as [α] = +5 ±1° (c = 1%, H₂O), confirming the homochirality of commercially supplied material . While the specific optical rotation for the N-methyl derivative has not been publicly disclosed, vendors (Bidepharm) confirm stereochemical identity via the SMILES notation O=C([C@@H]1N(C)CCNC1)O.[H]Cl.[H]Cl, which encodes the (R)-configuration at the chiral center . The absence of a racemic mixture CAS number for 1-methylpiperazine-2-carboxylic acid dihydrochloride further confirms that commercial sourcing at CAS 2306246-39-7 selects for a single enantiomer rather than a racemate.

Chiral HPLC Enantiomeric Excess Quality Control

Regioisomeric Differentiation: 1-Methyl vs. 4-Methyl Substitution Pattern – Distinct Synthetic Utility

The target compound bears the methyl group at the N1 position (adjacent to the carboxylic acid on the 2-carbon), distinguishing it from the regioisomeric 4-methylpiperazine-2-carboxylic acid (CAS 721876-16-0), in which the methyl group occupies the N4 position (para to the carboxylic acid-bearing carbon) . In the N1-methyl isomer, the carboxylic acid and tertiary N-methyl amine are in a vicinal relationship, enabling potential intramolecular interactions (e.g., hydrogen bonding between the protonated carboxylic acid OH and the N1 lone pair in the free base form) that influence conformational preferences during derivatization . This contrasts with the N4-methyl regioisomer, where the methyl group is distal to the carboxylic acid, resulting in different conformational ensembles. From a synthetic strategy perspective, the N1-methyl isomer presents the N4 secondary amine as the sole nucleophilic ring nitrogen available for selective acylation, sulfonylation, or reductive amination without competing reactivity at N1 – a regiochemical advantage not shared by the N4-methyl isomer (which would leave the N1 secondary amine adjacent to the carboxylic acid as the reactive site) .

Regioselectivity Synthetic Intermediate Piperazine Derivatization

Optimal Research & Industrial Application Scenarios for (2R)-1-Methylpiperazine-2-carboxylic Acid Dihydrochloride (2306246-39-7)


Chiral Peptidomimetic Library Synthesis Requiring Defined (R)-Configuration at the Piperazine α-Carbon

Medicinal chemistry teams synthesizing peptidomimetic libraries that incorporate a conformationally constrained piperazine-2-carboxylic acid scaffold should procure the (2R)-dihydrochloride salt (CAS 2306246-39-7) specifically – not the (2S)-enantiomer (CAS 2306249-71-6) or the racemic free base (CAS 1246609-06-2). The dihydrochloride salt form provides the aqueous solubility necessary for standard amide coupling conditions (e.g., HATU/DIPEA in DMF or DMSO), while the single defined stereocenter ensures that any observed biological activity can be unambiguously attributed to the (R)-configuration. This is critical for structure-activity relationship (SAR) studies where the stereochemical contribution to target binding must be deconvoluted from other structural variables. The 98% purity grade (LeYan) is recommended for library synthesis to minimize impurity interference in biological assay readouts .

Orthogonal Derivatization at N4 for Fragment-Based Drug Discovery Campaigns

In fragment-based drug discovery (FBDD), the N1-methyl substitution on the target compound permanently caps one ring nitrogen as a tertiary amine, leaving the N4 secondary amine as the sole nucleophilic site for fragment elaboration via acylation, sulfonylation, or reductive amination. This built-in orthogonality eliminates the need for a protection/deprotection sequence at N1, reducing synthetic step count by one compared to symmetrical piperazine-2-carboxylic acid. The reduced hydrogen-bond donor count (2 vs. 3 in unsubstituted analogs) may also improve passive permeability of derived fragments, an advantage in CNS-targeted fragment campaigns where the Pfizer CNS MPO score depends critically on HBD count .

Process Chemistry Scale-Up Requiring High-Purity, Batch-Traced Chiral Intermediate

For process chemistry groups scaling up a synthetic route that uses (2R)-1-methylpiperazine-2-carboxylic acid dihydrochloride as a key intermediate, procurement should prioritize suppliers offering batch-specific certificates of analysis (COA) with HPLC purity, NMR confirmation, and residual solvent data. The 98% purity grade (LeYan) or 97% grade (Aladdin) with documented QC is preferable to 95% material for process development, as the 3% incremental impurity burden at the lower grade translates to a 2.5× higher level of unidentified impurities that could propagate through subsequent steps and complicate final API purity specifications. The defined stereocenter additionally enables in-process chiral HPLC monitoring to verify that enantiomeric integrity is maintained throughout the synthetic sequence .

Stereochemical Probe in Melanocortin or GPCR Ligand Optimization Programs

Based on class-level evidence from BindingDB demonstrating that (S)-1-methyl-piperazine-2-carboxylic acid derivatives exhibit nanomolar affinity at the human melanocortin-4 receptor (IC₅₀ = 18 nM), the (2R)-enantiomer (2306246-39-7) serves as the essential stereochemical comparator for GPCR ligand optimization. Procurement of both enantiomers from the same supplier (Aladdin M632573 and M632602, both at 97% purity) ensures consistent impurity profiles and analytical characterization, enabling clean interpretation of enantiomer-dependent pharmacological differences. This matched-pair approach is particularly valuable for programs targeting GPCRs, ion channels, or transporters where stereochemistry is a known determinant of ligand efficacy and selectivity [1].

Quote Request

Request a Quote for (2R)-1-methylpiperazine-2-carboxylic acid;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.